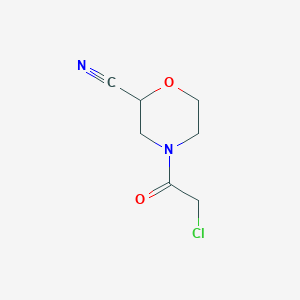![molecular formula C25H21ClN4O5 B2906433 ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 923192-93-2](/img/no-structure.png)
ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzoic acid, with an ethyl ester group and a complex amide substituent. The amide substituent contains a pyrido[3,2-d]pyrimidin-1(2H)-one moiety, which is a bicyclic system containing a pyrimidine ring fused with a pyridine ring . The compound also contains a chlorobenzyl group, which is a benzyl group with a chlorine substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrido[3,2-d]pyrimidin-1(2H)-one system, the chlorobenzyl group, and the amide and ester functionalities . These groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis or transesterification reactions, while the amide group could participate in reactions such as the Beckmann rearrangement . The chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could affect its solubility in different solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the condensation of 4-chlorobenzaldehyde with ethyl 4-aminobenzoate to form ethyl 4-(4-chlorobenzyl)aminobenzoate. This intermediate is then reacted with 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-acetic acid to form ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl 4-aminobenzoate", "2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-acetic acid", "ethyl chloroformate", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-(4-chlorobenzyl)aminobenzoate", "4-chlorobenzaldehyde is reacted with ethyl 4-aminobenzoate in the presence of triethylamine and N,N-dimethylformamide to form ethyl 4-(4-chlorobenzyl)aminobenzoate.", "Step 2: Synthesis of ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate", "Ethyl 4-(4-chlorobenzyl)aminobenzoate is reacted with 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-acetic acid in the presence of triethylamine and N,N-dimethylformamide to form ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.", "Step 3: Purification of ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate", "The crude product is purified by recrystallization from diethyl ether and sodium bicarbonate solution." ] } | |
Número CAS |
923192-93-2 |
Fórmula molecular |
C25H21ClN4O5 |
Peso molecular |
492.92 |
Nombre IUPAC |
ethyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H21ClN4O5/c1-2-35-24(33)17-7-11-19(12-8-17)28-21(31)15-29-20-4-3-13-27-22(20)23(32)30(25(29)34)14-16-5-9-18(26)10-6-16/h3-13H,2,14-15H2,1H3,(H,28,31) |
Clave InChI |
MHRGZFQGFAOGOZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(benzo[d]oxazol-2-yl)-N-(4-fluorobenzyl)pyrrolidine-2-carboxamide](/img/structure/B2906351.png)
![benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2906352.png)


![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2906357.png)
![2-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2906360.png)

![4-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906363.png)

![2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2906366.png)

![4-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2906368.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2906369.png)
![N-[(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-yl]oxirane-2-carboxamide](/img/structure/B2906372.png)
